1H-Indazole, 3-chloro-1-ethenyl-

Description

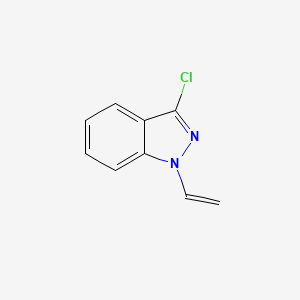

1H-Indazole, 3-chloro-1-ethenyl- is a substituted indazole derivative characterized by a bicyclic aromatic structure containing two nitrogen atoms at positions 1 and 2 of the indazole ring. The compound features a chlorine substituent at position 3 and an ethenyl (vinyl) group at position 1.

Properties

IUPAC Name |

3-chloro-1-ethenylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTNZCHJSDVJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539663 | |

| Record name | 3-Chloro-1-ethenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-78-8 | |

| Record name | 3-Chloro-1-ethenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-indazole derivatives, including 3-chloro-1-ethenyl-1H-indazole, typically involves cyclization reactions. One common method is the transition metal-catalyzed cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction of 2-fluorobenzaldehyde with hydrazine can produce indazole derivatives . Another approach involves the use of organometallic reagents to form N-H ketimine species, followed by a Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an oxygen atmosphere .

Chemical Reactions Analysis

1H-Indazole, 3-chloro-1-ethenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the 3-position can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include sodium methoxide and potassium tert-butoxide.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Synthesis of 1H-Indazole Derivatives

The synthesis of 1H-indazole derivatives, including 3-chloro-1-ethenyl-, can be achieved through various methods. These methods often involve functionalization at the 3-position of indazole moieties. For instance:

- C-H Amination : This method utilizes palladium-catalyzed C-H amination reactions to synthesize substituted indazoles from aminohydrazones, demonstrating good yield and functional group compatibility .

- Radical Alkylation : Direct radical alkylation using dihydropyridine derivatives has also been reported, allowing for the preparation of diverse indazole derivatives .

Anticancer Properties

Several studies have highlighted the anticancer potential of 1H-indazole derivatives. For example:

- Bcr-Abl Inhibition : Compounds derived from 1H-indazole have shown significant inhibitory activity against Bcr-Abl tyrosine kinase, a target in chronic myeloid leukemia (CML). One derivative exhibited comparable potency to Imatinib with IC50 values as low as 0.014 μM against Bcr-Abl WT .

- Anti-proliferative Effects : A novel series of indazole derivatives were synthesized and evaluated for their anti-proliferative effects on various human cancer cell lines, with some compounds showing IC50 values in the nanomolar range .

Enzyme Inhibition

1H-indazole derivatives have been investigated for their enzyme inhibition properties:

- IDO1 Inhibition : Certain derivatives displayed remarkable inhibitory activities against indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer immune evasion. One compound showed an IC50 value of 5.3 μM .

- Aurora Kinase Activity : Indazole-based compounds have been optimized for selective inhibition of Aurora kinases, which are crucial in cell division and are often overexpressed in cancer cells .

Drug Discovery

The structural features of 1H-indazole, particularly the chloro and ethenyl substituents, suggest its utility as a scaffold in drug discovery:

- CB1 Receptor Activity : Some indazole derivatives have been explored for their activity at cannabinoid receptors, indicating potential applications in treating conditions mediated by these receptors .

Computational Studies

Computational docking studies have been employed to predict the binding affinities of synthesized indazole derivatives with target enzymes such as TryR (trypanothione reductase), further supporting their potential as therapeutic agents against diseases like leishmaniasis .

Case Studies and Data Tables

| Compound | Activity | IC50 Value | Target |

|---|---|---|---|

| Compound 89 | Bcr-Abl Inhibitor | 0.014 μM | CML |

| Compound 93 | Anti-proliferative (HL60) | 8.3 nM | Cancer |

| Compound 120 | IDO1 Inhibitor | 5.3 μM | Cancer |

| Compound 123 | Aurora Kinase Inhibitor | 0.026 μM | Cancer |

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-chloro-1-ethenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The presence of the chlorine atom and the ethenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

3-Chloro-1H-indazole

The parent compound, 3-chloro-1H-indazole, lacks the ethenyl group at position 1. This simpler structure is primarily used as a precursor in synthetic chemistry. The absence of the ethenyl group reduces steric hindrance, making it more amenable to electrophilic substitution reactions. However, its pharmacological profile is less explored compared to derivatives with additional substituents .

1-Allyl-3-chloro-5-nitro-1H-indazole

This analog substitutes the ethenyl group with an allyl chain at position 1 and adds a nitro group at position 5. Reported activities include antitumor and antimicrobial properties, attributed to the nitro and allyl groups’ synergistic effects . In contrast, the ethenyl group in 3-chloro-1-ethenyl-1H-indazole may offer different electronic properties, influencing metabolic stability or receptor affinity.

1H-Tetrazole, 1-ethenyl-

Tetrazoles are known for their metabolic stability and use in coordination chemistry. The absence of the indazole ring in this compound limits direct pharmacological comparison but highlights the ethenyl group’s versatility in heterocyclic systems .

Coordination Chemistry

Indazole derivatives often serve as ligands in metal complexes. For example, 1H-indazole coordinates via N1 or N2 in osmium(IV) complexes, with substituents influencing geometry and stability. In [OsIVCl₄(1H-ind)₂], the indazole ligands adopt equatorial positions in a distorted octahedral geometry . The ethenyl group in 3-chloro-1-ethenyl-1H-indazole could sterically hinder metal coordination compared to unsubstituted indazole, altering complex stability or reactivity.

Physicochemical and Pharmacological Properties

- Lipophilicity : The ethenyl group in 3-chloro-1-ethenyl-1H-indazole likely increases lipophilicity compared to 3-chloro-1H-indazole, enhancing membrane permeability in biological systems.

- Toxicity : While 1H-tetrazole derivatives exhibit acute oral toxicity (Category 4), similar hazards for 3-chloro-1-ethenyl-1H-indazole remain uncharacterized in the provided evidence .

Q & A

Q. What are the established synthetic routes for 3-chloro-1-ethenyl-1H-indazole?

The synthesis of 3-chloro-1-ethenyl-1H-indazole typically involves halogenation and substitution reactions. For example, bromination of 1H-indazole using N-bromosuccinimide (NBS) with a radical initiator like AIBN under reflux conditions can yield brominated intermediates (e.g., 3-(bromomethyl)-1H-indazole) . Subsequent substitution reactions with vinylating agents (e.g., vinyl boronic acids or vinyl halides) in the presence of palladium catalysts can introduce the ethenyl group. Reaction optimization should consider solvent polarity, temperature, and catalyst loading to minimize side products .

Q. How is the structural identity of 3-chloro-1-ethenyl-1H-indazole confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : To verify substituent positions (e.g., chloro at C3, ethenyl at N1) via chemical shifts and coupling patterns. For example, ethenyl protons typically show resonances between δ 4.5–6.5 ppm with J values of 10–16 Hz .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C9H7ClN2: calculated 178.0295 g/mol).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths/angles and packing interactions, as demonstrated in related indazole-osmium complexes .

Q. What core biological activities are associated with 3-chloro-1-ethenyl-1H-indazole derivatives?

Indazole derivatives exhibit diverse bioactivities, including antimicrobial, antitumor, and kinase inhibitory properties. The chloro group enhances electrophilicity, while the ethenyl group improves solubility and binding to hydrophobic pockets in target proteins (e.g., tubulin or kinase domains) . Preliminary screening should include in vitro assays against bacterial/fungal strains or cancer cell lines, with IC50 values compared to positive controls .

Advanced Research Questions

Q. How do electronic effects of substituents modulate the biological activity of 3-chloro-1-ethenyl-1H-indazole derivatives?

The electron-withdrawing chloro group at C3 increases reactivity at the indazole core, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins. Substituent effects can be studied via:

- Hammett σ Constants : Correlate substituent electronic properties (e.g., -NO2, -CF3) with inhibitory potency in enzyme assays.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity.

Evidence from SAR studies on related compounds shows that 3-substituted indazoles exhibit higher activity than 1-substituted analogs due to enhanced π-stacking and hydrogen bonding .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for indazole derivatives?

Contradictions often arise from divergent assay conditions or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate hits using independent methods (e.g., SPR for binding kinetics alongside cellular viability assays).

- Crystallographic Studies : Resolve binding modes of active vs. inactive analogs (e.g., 1H-indazole fragments in complex with retinol-binding protein 4 (RBP4) revealed critical H-bonds with Arg121 ).

- Meta-Analysis : Compare data across published studies, adjusting for variables like solvent, cell line, or protein isoform .

Q. How can computational methods guide the optimization of 3-chloro-1-ethenyl-1H-indazole for drug development?

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates for synthesis. For example, indazole interactions with tubulin’s colchicine-binding site can be modeled using AutoDock Vina .

- Pharmacokinetic Prediction : Tools like SwissADME predict logP, solubility, and metabolic stability. The trifluoromethyl group in related indazoles improves blood-brain barrier penetration, suggesting similar modifications for CNS targets .

Q. What safety precautions are critical when handling reactive intermediates in 3-chloro-1-ethenyl-1H-indazole synthesis?

- Chlorinated Intermediates : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2) .

- Azide Derivatives : Avoid shock or friction with azido-containing analogs (risk of explosion). Store in inert solvents at low temperatures .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC or LC-MS to track intermediates.

- Data Reproducibility : Report detailed conditions (e.g., solvent purity, catalyst lot) to ensure reproducibility.

- Ethical Compliance : Adhere to institutional biosafety protocols for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.